molecular formula C19H24N2O3S B4303715 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

Cat. No.: B4303715
M. Wt: 360.5 g/mol
InChI Key: LCVNWZHECOZDNA-UHFFFAOYSA-N
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Description

3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with dimethyl groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate typically involves multi-step organic reactions. One common route includes:

    Formation of the benzothiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Esterification: The benzothiazole derivative is then esterified with 3,4-dimethylcyclohexanol under acidic conditions to form the ester linkage.

    Amidation: The final step involves the reaction of the ester with an appropriate amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.

    Cyclohexyl esters: Compounds featuring a cyclohexyl ring esterified with various functional groups.

Uniqueness

3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is unique due to the combination of its structural features, which include a cyclohexyl ring, benzothiazole moiety, and ester linkage. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

(3,4-dimethylcyclohexyl) 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-12-7-8-14(11-13(12)2)24-18(23)10-9-17(22)21-19-20-15-5-3-4-6-16(15)25-19/h3-6,12-14H,7-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVNWZHECOZDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)OC(=O)CCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
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3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
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3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
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3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
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3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
Reactant of Route 6
3,4-dimethylcyclohexyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate

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